1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine
Description
This compound is structurally characterized by:
- Aromatic substitution: Two fluorine atoms at the 2 and 6 positions of the phenyl ring.
- Trifluoroethylamine chain: A CF₃ group on the ethanamine carbon, enhancing lipophilicity and metabolic stability.
Properties
Molecular Formula |
C8H6F5N |
|---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6F5N/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3,7H,14H2 |
InChI Key |
FQBIIQNIZSLNJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(C(F)(F)F)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,6-difluorobenzene with trifluoroacetic acid, followed by amination. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the coupling reactions. The process may also involve the use of solvents like dimethylformamide or tetrahydrofuran to enhance the reaction efficiency .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biochemical effects. The pathways involved often include modulation of ion channels or signaling cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorinated Aromatic Systems
(a) (R)-1-(2,6-Difluorophenyl)ethan-1-amine Hydrochloride
- Structure : Retains the 2,6-difluorophenyl group but lacks the trifluoroethyl substitution.
- Key difference : The absence of CF₃ reduces steric bulk and lipophilicity compared to the target compound.
- Applications : Likely serves as a chiral intermediate in asymmetric synthesis .
(b) 1-(2,6-Difluorophenyl)cyclopentan-1-amine
- Structure : Incorporates a cyclopentane ring fused to the amine, replacing the ethyl chain.
(c) (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
Analogs with Heterocyclic or Modified Backbones
(a) 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-Trifluoroethan-1-amine
- Structure : Replaces the difluorophenyl group with a thiophene ring (C₈H₁₀F₃NS).
(b) (2S,4R)-N-(2,6-Difluorophenyl)-4-hydroxypyrrolidine-2-carboxamide
Comparative Analysis Table
| Compound Name | Molecular Formula | Key Structural Features | Potential Applications |
|---|---|---|---|
| Target Compound | C₈H₅F₅N (inferred) | 2,6-difluorophenyl + CF₃-ethylamine | Pharmaceuticals, agrochemicals |
| (R)-1-(2,6-Difluorophenyl)ethan-1-amine HCl | C₈H₈ClF₂N | 2,6-difluorophenyl + ethylamine | Chiral intermediates |
| 1-(2,6-Difluorophenyl)cyclopentan-1-amine | C₁₁H₁₂F₂N | Cyclopentane backbone | Rigid scaffold for drug design |
| 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-Trifluoroethan-1-amine | C₈H₁₀F₃NS | Thiophene + CF₃-ethylamine | Materials science |
| (2S,4R)-N-(2,6-Difluorophenyl)-4-hydroxypyrrolidine-2-carboxamide | C₁₂H₁₃F₂N₂O₂ | Pyrrolidine carboxamide + 2,6-difluorophenyl | CNS-targeting therapeutics |
Key Research Findings and Implications
- Fluorine substitution : The 2,6-difluorophenyl motif is recurrent in patented compounds (e.g., Eisai’s rufinamide ), underscoring its importance in enhancing metabolic stability and receptor binding.
- Backbone modifications: Trifluoroethylamine (CF₃) in the target compound likely improves lipophilicity compared to non-fluorinated analogs, though at the cost of increased steric hindrance .
- Synthetic pathways : Ketone precursors (e.g., 1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-one) suggest reductive amination as a viable route for amine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
